3-(1-Bromo-2-oxo-2-phenylethyl)quinoxalin-2(1H)-one
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Overview
Description
3-(1-Bromo-2-oxo-2-phenylethyl)quinoxalin-2(1H)-one is a synthetic organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromo-2-oxo-2-phenylethyl)quinoxalin-2(1H)-one typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound (such as glyoxal) under acidic conditions.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced through a Friedel-Crafts acylation reaction using phenylacetyl chloride and an appropriate catalyst like aluminum chloride.
Bromination: The final step involves the bromination of the phenylethyl group using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoxaline-2,3-diones.
Reduction: Reduction reactions may convert the carbonyl group to an alcohol.
Substitution: The bromo group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline-2,3-diones, while substitution could produce a variety of functionalized quinoxalines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, lacking the bromo and phenylethyl groups.
2-Phenylquinoxaline: Similar structure but without the bromo and carbonyl groups.
3-(2-Oxo-2-phenylethyl)quinoxalin-2(1H)-one: Lacks the bromo group.
Properties
CAS No. |
66751-95-9 |
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Molecular Formula |
C16H11BrN2O2 |
Molecular Weight |
343.17 g/mol |
IUPAC Name |
3-(1-bromo-2-oxo-2-phenylethyl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C16H11BrN2O2/c17-13(15(20)10-6-2-1-3-7-10)14-16(21)19-12-9-5-4-8-11(12)18-14/h1-9,13H,(H,19,21) |
InChI Key |
QRNWBHHKKHNZKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C2=NC3=CC=CC=C3NC2=O)Br |
Origin of Product |
United States |
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